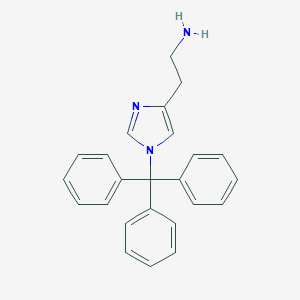

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine

Description

Properties

IUPAC Name |

2-(1-tritylimidazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3/c25-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17,25H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPAUNPMGPHBHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347148 |

Source

|

| Record name | 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195053-92-0 |

Source

|

| Record name | 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 195053-92-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the basic properties of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine, a key intermediate in the synthesis of histamine H3 receptor antagonists. This document delves into the structural basis of its basicity, drawing comparisons with related compounds such as histamine and imidazole. It offers detailed, field-proven protocols for the experimental determination of its acid dissociation constants (pKa) using potentiometric titration and UV-Vis spectrophotometry. Furthermore, this guide discusses the critical role of the trityl protecting group and the overall physicochemical properties of the molecule in the context of drug design and development. Quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to enhance clarity and practical application for researchers in medicinal chemistry and pharmacology.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a crucial synthetic intermediate in the development of a class of compounds that target the histamine H3 receptor.[1][2] These receptors are primarily expressed in the central nervous system and play a significant role in modulating the release of various neurotransmitters.[3] As such, H3 receptor antagonists and inverse agonists are actively being investigated for the treatment of a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

The basicity of this compound is a critical physicochemical parameter that influences its reactivity, solubility, and pharmacokinetic profile. A thorough understanding of its basic properties is therefore essential for optimizing reaction conditions during synthesis and for predicting its behavior in biological systems. This guide provides an in-depth exploration of these properties, grounded in fundamental chemical principles and supported by practical experimental methodologies.

Structural Analysis and Predicted Basic Properties

The basicity of this compound arises from two key functional groups: the primary ethylamine side chain and the imidazole ring. The lone pair of electrons on the nitrogen atoms of these groups can accept a proton, thereby acting as Brønsted-Lowry bases.

The Ethylamine Moiety: A Primary Aliphatic Amine

The ethylamine side chain contains a primary amine. Aliphatic amines are generally basic due to the presence of a lone pair of electrons on the sp³-hybridized nitrogen atom. The pKa of the conjugate acid of ethylamine is approximately 10.8, indicating that it is a relatively strong base.[4][5] The electron-donating nature of the ethyl group increases the electron density on the nitrogen, making the lone pair more available for protonation compared to ammonia.[4]

The Imidazole Ring: An Aromatic Heterocycle with Dual Basic Sites

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. One nitrogen atom is pyrrole-like and its lone pair is part of the aromatic π-system, making it non-basic. The other nitrogen is pyridine-like, with its lone pair residing in an sp² hybrid orbital in the plane of the ring, and is therefore basic.[1] The pKa of the conjugate acid of imidazole is approximately 7.0.[2][6]

The Influence of the Trityl Group

The bulky trityl (triphenylmethyl) group is attached to one of the imidazole nitrogens and serves as a protecting group during synthesis.[7] This large, hydrophobic group exerts a significant steric and electronic influence on the molecule.

-

Steric Hindrance: The trityl group can sterically hinder the approach of a proton to the nearby pyridine-like nitrogen of the imidazole ring, potentially reducing its basicity compared to unsubstituted imidazole.

-

Electronic Effects: The triphenylmethyl group is generally considered to be weakly electron-donating through induction, which could slightly increase the basicity of the imidazole ring. However, its steric effects are likely to be more dominant.

Predicted pKa Values

Based on the pKa values of its constituent moieties, histamine, and considering the influence of the trityl group, we can predict the approximate pKa values for this compound. Histamine, a structurally similar molecule without the trityl group, has two pKa values: approximately 5.8 for the imidazole ring and 9.4 for the ethylamine side chain.[8]

For this compound, we can anticipate two distinct pKa values:

-

pKa1 (Imidazole): Expected to be slightly lower than that of unsubstituted imidazole (pKa ~7.0) due to the steric hindrance of the trityl group, likely in the range of 5.5 - 6.5 .

-

pKa2 (Ethylamine): Expected to be similar to that of histamine's ethylamine side chain, in the range of 9.0 - 10.0 .

These predicted values are summarized in the table below.

| Functional Group | Predicted pKa Range | Rationale |

| Imidazole Ring (N-3) | 5.5 - 6.5 | Based on histamine's imidazole pKa, adjusted for steric hindrance from the adjacent trityl group. |

| Ethylamine Side Chain | 9.0 - 10.0 | Similar to the ethylamine pKa in histamine, as it is further from the bulky trityl group. |

Table 1: Predicted pKa Values for this compound.

It is crucial for researchers to experimentally verify these values for their specific applications, as subtle differences in solvent and temperature can influence the precise pKa.

Experimental Determination of Basicity

Accurate determination of the pKa values of this compound is essential for understanding its behavior. Potentiometric titration and UV-Vis spectrophotometry are two robust methods for this purpose.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant is added.[9][10]

A solution of the compound is titrated with a strong acid (e.g., HCl), and the pH is measured after each addition of the titrant. The pKa values correspond to the pH at the half-equivalence points, where half of the basic functional group has been protonated. A plot of pH versus the volume of titrant added will show inflection points corresponding to the pKa values.

-

Preparation of the Sample Solution:

-

Accurately weigh approximately 20-50 mg of this compound.

-

Due to its likely poor water solubility, dissolve the compound in a suitable co-solvent system, such as a methanol-water or ethanol-water mixture (e.g., 50:50 v/v).[11] The use of a co-solvent is necessary to ensure complete dissolution, though it will slightly alter the absolute pKa values compared to a purely aqueous solution.

-

The final concentration should be in the range of 1-10 mM.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Use a magnetic stirrer to ensure the solution is well-mixed.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a microburette to add a standardized solution of 0.1 M HCl.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the expected equivalence points.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added.

-

Determine the equivalence points by finding the points of maximum slope on the titration curve. This is often done by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, pKa2 will be the pH at the first half-equivalence point, and pKa1 will be the pH at the second half-equivalence point.

-

Figure 1: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometric Method

This method is applicable if the protonated and unprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[12][13]

The absorbance of a solution of the compound is measured at a fixed wavelength across a range of pH values. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal. By fitting the absorbance data to the Henderson-Hasselbalch equation, the pKa can be determined.

-

Preliminary Spectral Analysis:

-

Prepare two stock solutions of this compound in a suitable solvent (e.g., methanol).

-

Prepare a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 12) containing the compound.

-

Record the UV-Vis absorption spectra of both solutions to identify an analytical wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

-

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

It is crucial to use buffers that do not interfere with the UV absorbance of the analyte.

-

-

Measurement:

-

For each buffer solution, add a small, constant amount of the stock solution of the compound to ensure the final concentration is the same in all samples.

-

Measure the absorbance of each solution at the predetermined analytical wavelength.

-

-

Data Analysis:

-

Plot the absorbance versus pH.

-

The resulting data should form a sigmoidal curve.

-

The pKa value corresponds to the pH at the inflection point of the curve. For a molecule with two pKa values, two sigmoidal transitions may be observed if both protonation events affect the chromophore.

-

Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.

Solubility Profile

The solubility of this compound is a key factor in its handling and reactivity.

-

Aqueous Solubility: Due to the large, hydrophobic trityl group, the compound is expected to have very low solubility in water.

-

Organic Solubility: It is soluble in various organic solvents. Synthesis protocols commonly use solvents such as chloroform, methanol, and tetrahydrofuran.[14] The solubility in these solvents facilitates its use in organic reactions.

The pH of an aqueous medium will significantly impact its solubility. At pH values below its pKa values, the molecule will be protonated and exist as a cation, which will increase its aqueous solubility.

Conclusion

References

- Toja, E., et al. (1993). 4-(w-Aminoalkyl)imidazoles, a new class of potent and selective histamine H3-receptor antagonists. Journal of Medicinal Chemistry, 36(22), 3323-3331.

- Walczyński, K., et al. (1999). Synthesis and pharmacological evaluation of 4-(2-(N,N-dialkylamino)ethyl)imidazole derivatives, histamine H3-receptor antagonists. Archiv der Pharmazie, 332(11), 389-398.

- BenchChem. (n.d.). A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals. Retrieved from a relevant chemical supplier's technical resources.

-

Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Histamine. Retrieved from [Link]

- Stark, H., et al. (1996). The histamine H3 receptor: a new drug target. Drugs of the Future, 21(5), 507-520.

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

PubChem. (n.d.). Imidazole. Retrieved from [Link]

- Enamine. (n.d.). Determining pKa.

-

ResearchGate. (n.d.). Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethylamine. Retrieved from [Link]

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

-

National Center for Biotechnology Information. (2013). Development of Methods for the Determination of pKa Values. Pharmaceutical Sciences, 18(3), 303-321. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters, 3(8), 639-643. Retrieved from [Link]

-

ACS Publications. (2002). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 79(5), 635. Retrieved from [Link]

-

MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 26(16), 4984. Retrieved from [Link]

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep in Pearson+ [pearson.com]

- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 5. Ethylamine - Wikipedia [en.wikipedia.org]

- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. Histamine - Wikipedia [en.wikipedia.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. This compound HYDRATE | 195053-92-0 [chemicalbook.com]

An In-depth Technical Guide to 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine: Synthesis, Properties, and Historical Context as a Histamine Receptor Antagonist

Abstract

This technical guide provides a comprehensive overview of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine, a significant imidazole-based compound within the landscape of histamine receptor research. While the specific seminal discovery of this molecule is not extensively documented in publicly accessible literature, its structural features and biological activity firmly place it within the lineage of histamine H3 receptor antagonist development. This document details its synthesis, physicochemical properties, and the broader scientific context of its emergence. We will explore the rationale behind its molecular design, rooted in the evolution of histamine receptor ligands, and provide detailed experimental protocols for its preparation. This guide is intended for researchers, scientists, and drug development professionals engaged in histamine receptor pharmacology and medicinal chemistry.

Introduction: The Quest for Selective Histamine Receptor Modulators

Histamine, a biogenic amine, exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4.[1] While H1 and H2 receptor antagonists are widely known for their roles in treating allergies and gastric acid-related disorders, respectively, the H3 receptor has emerged as a compelling target for central nervous system (CNS) disorders.[2][3] The histamine H3 receptor was first identified in 1983 and functions primarily as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[3][4][5] It also acts as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[2][6] This intricate control over multiple neurotransmitter systems has positioned H3 receptor antagonists and inverse agonists as promising therapeutic agents for a range of conditions including Alzheimer's disease, schizophrenia, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[2][6]

The development of H3 receptor ligands began with modifications of the histamine scaffold, leading to the first potent and selective imidazole-based antagonists like thioperamide.[3] However, the imidazole moiety, while crucial for affinity, was also associated with off-target effects and toxicity issues, such as hepatotoxicity.[3] This spurred the exploration of non-imidazole antagonists and further modifications of the imidazole core to improve the safety and pharmacokinetic profiles. The introduction of bulky substituents, such as the trityl group in this compound, represents a key strategy in the medicinal chemistry of histamine receptor ligands to enhance selectivity and modulate pharmacological properties.

This guide focuses on this compound as a case study in the synthesis and characterization of such modified imidazole-based histamine analogues.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is essential for its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 195053-92-0 | [7][8][9][10][11][12][13] |

| Molecular Formula | C₂₄H₂₃N₃ | [7][8][9] |

| Molecular Weight | 353.47 g/mol | [8][9] |

| IUPAC Name | 2-(1-trityl-1H-imidazol-4-yl)ethylamine | [11] |

| Physical Form | Solid | [11] |

| Storage Temperature | 2-8°C, inert atmosphere, dark place | [11] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the readily available starting material, histamine dihydrochloride. The trityl group serves as a protecting group for the imidazole nitrogen, a common strategy in the synthesis of imidazole-containing compounds to prevent unwanted side reactions.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established synthetic methods.[7]

Step 1: N-Trifluoroacetylation of Histamine

-

Reaction Setup: To a solution of histamine dihydrochloride (0.111 mol) in anhydrous methanol (400 mL), add triethylamine (0.345 mol) and stir at room temperature for 10 minutes.

-

Acylation: Cool the mixture to 0°C and slowly add a solution of ethyl trifluoroacetate (0.122 mol) in methanol (30 mL) dropwise over 30 minutes.

-

Reaction Progression: Allow the reaction to stir at room temperature for 3.5 hours.

-

Workup: Remove the solvent by vacuum evaporation to yield the crude N-(2-(1H-imidazol-4-yl)ethyl)-2,2,2-trifluoroacetamide.

Causality: The trifluoroacetyl group is used to protect the primary amine of histamine. This protecting group is stable under the conditions of the subsequent tritylation step and can be readily removed under basic conditions. Triethylamine is used to neutralize the hydrochloric acid released from the histamine dihydrochloride and the trifluoroacetic acid generated during the reaction.

Step 2: Tritylation of the Imidazole Nitrogen

-

Reaction Setup: Dissolve the residue from Step 1 in dichloromethane (450 mL) and add triethylamine (0.222 mol).

-

Tritylation: Add triphenylmethyl chloride (trityl chloride, 0.122 mol) in portions and stir the mixture overnight at room temperature.

-

Workup: Add chloroform (400 mL) and water (600 mL) to the reaction mixture. Separate the aqueous layer and extract with chloroform (3 x 400 mL).

-

Purification: Combine the organic layers and dry with anhydrous magnesium sulfate. Evaporate the solvent to obtain a beige solid. Triturate the solid with hexane (1000 mL) and filter to afford 2,2,2-trifluoro-N-[2-(1-trityl-1H-imidazol-4-yl)-ethyl]-acetamide as a white solid.[7]

Causality: The bulky trityl group is introduced to protect one of the imidazole nitrogens. This prevents N-alkylation at this position during subsequent synthetic manipulations if required for other analogues. The choice of dichloromethane as a solvent is due to its inertness and ability to dissolve the reactants.

Step 3: Deprotection of the Primary Amine

-

Reaction Setup: Dissolve the tritylated intermediate (0.101 mol) in a mixture of tetrahydrofuran (1000 mL) and methanol (1200 mL).

-

Hydrolysis: Add a solution of sodium hydroxide (0.507 mol) in water (500 mL) and stir the mixture at room temperature for 2 hours.

-

Workup: Concentrate the reaction mixture and partition the residue between chloroform (1200 mL) and water (800 mL). Extract the aqueous layer with chloroform (3 x 400 mL).

-

Final Product Isolation: Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent to yield a brown oil. Dry the oil for 3 days to obtain 2-(1-trityl-1H-imidazol-4-yl)ethylamine as a beige solid.[7]

Causality: The trifluoroacetyl protecting group is labile under basic conditions. Sodium hydroxide in a mixed solvent system of THF, methanol, and water effectively hydrolyzes the amide bond to reveal the free primary amine of the final product.

Biological Activity and Therapeutic Potential

This compound is classified as a histamine receptor antagonist.[8] While specific in-depth pharmacological studies on this particular compound are not widely published, its structure strongly suggests activity at the histamine H3 receptor. Imidazole-based compounds form a major class of H3 receptor ligands.[2][6] The ethylamine side chain is a classic feature of histamine and its analogues, crucial for interaction with the receptor.

It has been suggested that this compound inhibits the release of histamine from mast cells and reduces the production of inflammatory cytokines such as interleukins and tumor necrosis factors.[8] This profile aligns with the known functions of H3 receptor antagonists, which can modulate inflammatory responses.

The therapeutic potential of H3 receptor antagonists is significant and includes:

-

Cognitive Disorders: By increasing the release of pro-cognitive neurotransmitters like acetylcholine and dopamine in the brain, H3 antagonists are being investigated for Alzheimer's disease and schizophrenia.[2][3]

-

Sleep-Wake Disorders: The histaminergic system plays a crucial role in maintaining wakefulness. H3 antagonists, by promoting histamine release, have shown efficacy in treating narcolepsy.[3]

-

Other Neurological and Metabolic Conditions: Research is also exploring their utility in neuropathic pain, ADHD, epilepsy, and obesity.[2][5][6]

Putative Mechanism of Action

Caption: Proposed mechanism of action for this compound at the H3 autoreceptor.

By blocking the inhibitory H3 autoreceptor, which is constitutively active, an antagonist or inverse agonist would disinhibit the histaminergic neuron, leading to enhanced synthesis and release of histamine into the synaptic cleft. This increased histamine can then act on postsynaptic H1 and H2 receptors to mediate its effects.

Conclusion and Future Directions

This compound represents a noteworthy molecule in the continued exploration of histamine receptor modulators. Its synthesis is a practical illustration of protecting group chemistry applied to the histamine scaffold. While it may not be a clinical drug itself, it serves as a valuable research tool and a structural template for the design of novel H3 receptor antagonists with improved therapeutic profiles. The future of H3 receptor antagonist development will likely focus on enhancing subtype selectivity, improving brain penetrability, and minimizing off-target effects to unlock the full therapeutic potential of modulating the brain's histaminergic system.

References

- Cowart, M., et al. (2012). The evolution of histamine H₃ antagonists/inverse agonists. Current Topics in Medicinal Chemistry, 12(9), 960-976.

- Gemkow, M. J., et al. (2009). The evolution of histamine H₃ antagonists/inverse agonists. Drug Discovery Today, 14(17-18), 872-882.

- Huang, R., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(28), 16417-16432.

- Ligneau, X., et al. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666.

- Passani, M. B., & Blandina, P. (2011). Histamine H3 receptor antagonists.

- Tedford, C. E., et al. (1999). Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Journal of Pharmacology and Experimental Therapeutics, 289(2), 1160-1168.

- Tiligada, E., et al. (2019). Histamine H3 receptor antagonists/inverse agonists: Where do they go? Pharmacology & Therapeutics, 200, 69-84.

-

Wikipedia. (2023, December 1). H3 receptor antagonist. Retrieved January 9, 2026, from [Link]

- Various Chemical Suppliers (e.g., Apollo Scientific, BLDpharm, AccelPharmTech). (n.d.). Product pages for CAS 195053-92-0.

Sources

- 1. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The evolution of histamine H₃ antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Histamine H3 receptor antagonists/inverse agonists: Where do they go? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound HYDRATE | 195053-92-0 [chemicalbook.com]

- 8. This compound | 195053-92-0 | VHA05392 [biosynth.com]

- 9. scbt.com [scbt.com]

- 10. 195053-92-0 Cas No. | 2-(1-Trityl-1H-imidazol-4-yl)ethanamine | Apollo [store.apolloscientific.co.uk]

- 11. 2-(1-Trityl-1H-imidazol-4-yl)ethanamine | 195053-92-0 [sigmaaldrich.com]

- 12. 195053-92-0|2-(1-Trityl-1H-imidazol-4-yl)ethanamine|BLD Pharm [bldpharm.com]

- 13. 2-(1-Trityl-1H-imidazol-4-Yl)ethylamine | CAS:195053-92-0 | ACCELPHARMTECH [accelpharmtech.com]

Introduction: A Foundational Building Block in Histamine Receptor Chemistry

An In-Depth Technical Guide to 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine

This compound is a synthetic organic compound of significant interest to medicinal chemists and pharmacologists. At its core, it is a derivative of histamine, the endogenous agonist for all histamine receptors. Its defining feature is the bulky trityl (triphenylmethyl) group attached to the imidazole ring. This modification is not for pharmacological effect but serves a critical strategic purpose: it acts as a protecting group.

In drug development, particularly in the synthesis of ligands for histamine receptors, it is often necessary to chemically modify the ethylamine side chain of a histamine-like scaffold. The trityl group effectively "shields" the imidazole nitrogen, preventing it from participating in unwanted side reactions and directing chemical modifications to other parts of the molecule. Once the desired modifications are complete, the trityl group can be removed, yielding the final active compound. Therefore, this compound is not typically an end-product but rather a crucial intermediate—a versatile and foundational scaffold for constructing more complex and specific histamine receptor modulators. This guide provides a comprehensive overview of its properties, synthesis, and strategic application in the field of drug discovery.

Physicochemical and Handling Properties

Proper identification and handling are paramount for experimental success and safety. The key properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-(1-trityl-1H-imidazol-4-yl)ethylamine | [1] |

| CAS Number | 195053-92-0 | [2][3][4] |

| Molecular Formula | C₂₄H₂₃N₃ | [2][4] |

| Molecular Weight | 353.47 g/mol | [2] |

| Appearance | Beige to white solid | [1][3] |

| Purity | ≥97% (typical) | [1] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere | [1] |

| Safety | GHS05 (Corrosion); Causes severe skin burns and eye damage | [1] |

Synthesis and Characterization: A Strategic Approach

The synthesis of this compound is a well-documented procedure that highlights the principles of nitrogen protection in organic synthesis. The primary goal is to selectively introduce the trityl group onto the imidazole ring of histamine.

Rationale of the Synthetic Pathway

The synthesis begins with histamine dihydrochloride. Histamine has two key nitrogen atoms that could potentially react: the primary amine on the ethyl side chain and the nitrogens within the imidazole ring. The trityl group is sterically bulky, which favors its attachment to the less hindered nitrogen of the imidazole ring. The reaction is performed under basic conditions (using triethylamine) to deprotonate the histamine dihydrochloride, making the nitrogen atoms nucleophilic and ready to react with trityl chloride. This protection strategy is essential for subsequent reactions where the primary amine of the ethylamine side chain is the intended target for modification.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures[3].

-

Deprotonation of Histamine:

-

To a solution of histamine dihydrochloride (0.111 mol) in anhydrous methanol (400 mL), add triethylamine (0.345 mol) at room temperature.

-

Stir the mixture for 10 minutes. This step neutralizes the hydrochloride salt to generate the free base of histamine in situ.

-

-

N-Tritylation:

-

To the solution from step 1, add trityl chloride (0.111 mol) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for an additional 2 hours.

-

-

Workup and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the resulting residue between chloroform (1200 mL) and water (800 mL).

-

Separate the organic layer and extract the aqueous layer with chloroform (3 x 400 mL).

-

Combine all organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to yield a beige solid.

-

-

Purification:

-

Grind the crude solid with hexane (1000 mL) to remove impurities.

-

Filter the solid to afford the pure title compound, 2-(1-trityl-1H-imidazol-4-yl)ethylamine. The reported yield is approximately 82-90%[3].

-

Structural Characterization

Confirmation of the product's identity is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The proton NMR (¹H NMR) spectrum provides definitive evidence of the trityl group's presence and its attachment to the imidazole ring.

-

¹H NMR Data (300 MHz, CDCl₃): δ 7.39 (d, J = 1.3 Hz, 1H), 7.38-7.32 (m, 9H), 7.20-7.12 (m, 6H), 6.61 (s, 1H), 3.00 (t, J = 6.6 Hz, 2H), 2.70 (t, J = 6.5 Hz, 2H), 1.93 (bs, 2H)[3].

-

Interpretation: The multiplets between δ 7.12 and 7.38 ppm correspond to the 15 protons of the three phenyl rings of the trityl group. The singlets at δ 7.39 and 6.61 ppm are characteristic of the imidazole ring protons. The triplets at δ 3.00 and 2.70 ppm represent the two methylene groups (-CH₂-) of the ethylamine side chain.

-

Core Application in Medicinal Chemistry

The primary value of this compound lies in its role as a strategic intermediate for synthesizing histamine receptor ligands, particularly antagonists for the histamine H3 receptor[2][5][6][7].

Role as a Protected Precursor

The histamine H3 receptor is a G-protein coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor to modulate the synthesis and release of histamine and other neurotransmitters. H3 receptor antagonists are being investigated for their potential in treating cognitive disorders and sleep-wake imbalances[6].

Many potent H3 antagonists retain the core imidazole-ethylamine structure of histamine but incorporate modifications to the side chain to switch the compound's activity from agonism to antagonism and to improve properties like blood-brain barrier penetration. The trityl-protected intermediate allows chemists to perform reactions on the primary amine (e.g., acylation, alkylation) without interference from the imidazole ring.

Logical Workflow in Drug Discovery

Caption: Role of the intermediate in the drug discovery pipeline.

This compound should not be confused with precursors for ligands of the histamine H4 receptor, such as JNJ 7777120. While both H3 and H4 receptors are targets for inflammatory and neurological conditions, their ligands possess distinct structural requirements. JNJ 7777120 is a non-imidazole antagonist and its synthesis does not typically involve this specific trityl-protected intermediate[8][9].

Conclusion

This compound is a quintessential example of a strategic synthetic intermediate in modern medicinal chemistry. Its utility is not derived from its own biological activity but from the chemical "handle" it provides. By employing the trityl group for robust protection of the imidazole moiety, this compound grants chemists the freedom to elaborate the histamine scaffold, enabling the systematic development of potent and selective ligands for challenging drug targets like the histamine H3 receptor. Its well-defined synthesis and clear role as a foundational building block ensure its continued relevance in the exploration of new therapeutics.

References

-

de Esch, I. J., et al. (1999). Characterization of the Binding Site of the Histamine H3 Receptor. 1. Various Approaches to the Synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and Histaminergic Activity of (1R,2R)- And (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry, 42(7), 1115-22. Retrieved from [Link]

-

Sapa, J., et al. (2016). The Synthesis of 1,3,5-triazine Derivatives and JNJ7777120 Analogues with Histamine H4 Receptor Affinity and Their Interaction with PTEN Promoter. Chemical Biology & Drug Design, 88(1), 124-32. Retrieved from [Link]

-

Wikipedia. (n.d.). JNJ-7777120. Retrieved from [Link]

-

Tedford, C. E., et al. (2001). Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Journal of Pharmacology and Experimental Therapeutics, 297(2), 740-9. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2H-imidazole-4-yl)-ethylamine. Retrieved from [Link]

-

Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-21. Retrieved from [Link]

-

Smits, R. A., et al. (2001). Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. Journal of Medicinal Chemistry, 44(15), 2453-61. Retrieved from [Link]

-

Sasse, A., et al. (1998). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 331(1), 5-11. Retrieved from [Link]

Sources

- 1. 2-(1-Trityl-1H-imidazol-4-yl)ethanamine | 195053-92-0 [sigmaaldrich.com]

- 2. This compound | 195053-92-0 | VHA05392 [biosynth.com]

- 3. This compound HYDRATE | 195053-92-0 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the In Vitro Functional Characterization of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro functional characterization of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine, a putative histamine receptor antagonist. While commercially available and qualitatively described as a histamine receptor antagonist, a thorough review of the scientific literature reveals a conspicuous absence of quantitative pharmacological data. This document, therefore, serves as a detailed roadmap for researchers seeking to elucidate the precise mechanism of action, potency, and selectivity of this compound. We will delve into the critical in vitro assays necessary to build a comprehensive pharmacological profile, from initial receptor binding studies to functional assays assessing downstream signaling pathways. This guide is designed to empower researchers to not only generate robust and reproducible data but also to interpret these findings within the broader context of histamine receptor pharmacology and drug discovery.

Introduction: The Enigma of this compound

The primary focus of this guide is the systematic in vitro evaluation of this compound to determine its affinity and functional activity at the four known histamine receptor subtypes (H1, H2, H3, and H4). Given its structural similarity to known H3 receptor ligands, a particular emphasis will be placed on its characterization at the histamine H3 receptor, a presynaptic autoreceptor that plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system.

This guide will provide detailed, field-proven protocols for:

-

Receptor Binding Assays: To determine the binding affinity (Ki) of the compound for each histamine receptor subtype.

-

Functional Assays: To assess the compound's ability to modulate receptor signaling, including G-protein activation and downstream second messenger pathways.

-

Selectivity Profiling: To establish a comprehensive understanding of the compound's specificity for the histamine receptors versus other potential off-target interactions.

By following the methodologies outlined in this document, researchers can generate the critical data necessary to unlock the therapeutic potential or utility of this compound as a pharmacological tool.

Foundational In Vitro Assays: Unraveling Receptor Affinity

The initial step in characterizing any novel compound is to determine its binding affinity for the target receptor(s). Radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of the equilibrium dissociation constant (Ki) of a test compound.

Radioligand Competition Binding Assay for Histamine Receptors

This assay measures the ability of this compound to compete with a known radiolabeled ligand for binding to the histamine receptors.

Experimental Protocol:

-

Membrane Preparation: Utilize cell lines stably expressing the human histamine H1, H2, H3, or H4 receptors (e.g., CHO-K1 or HEK293 cells). Prepare cell membranes through standard homogenization and centrifugation procedures.

-

Assay Buffer: Prepare an appropriate binding buffer for each receptor subtype. For the H3 receptor, a typical buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Radioligand: Select a suitable high-affinity radioligand for each receptor subtype. For the H3 receptor, [3H]-Nα-methylhistamine is a commonly used agonist radioligand.

-

Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly separate the bound and free radioligand by filtration through glass fiber filters (e.g., GF/C filters) using a cell harvester.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

-

The use of stably transfected cell lines ensures a high and consistent level of receptor expression, leading to a robust assay window.

-

The choice of radioligand is critical; it should have high affinity and selectivity for the target receptor.

-

The Cheng-Prusoff equation allows for the conversion of the experimentally determined IC50 value to the Ki value, which is a true measure of the compound's affinity and is independent of the radioligand concentration and affinity.

Data Presentation:

The binding affinities (Ki values) for this compound at all four histamine receptor subtypes should be summarized in a clear and concise table.

| Receptor Subtype | Radioligand | Ki (nM) |

| Histamine H1 | [3H]-Mepyramine | To be determined |

| Histamine H2 | [3H]-Tiotidine | To be determined |

| Histamine H3 | [3H]-Nα-methylhistamine | To be determined |

| Histamine H4 | [3H]-Histamine | To be determined |

Functional Characterization: From Binding to Biological Response

Once the binding affinity of this compound has been established, the next critical step is to determine its functional activity. Does it act as an agonist, antagonist, or inverse agonist? Functional assays are designed to answer this question by measuring the compound's effect on receptor-mediated signaling pathways.

[35S]GTPγS Binding Assay: A Direct Measure of G-Protein Activation

The histamine H3 receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it facilitates the exchange of GDP for GTP on the α-subunit of the G-protein. The [35S]GTPγS binding assay measures this initial step in the signaling cascade by using a non-hydrolyzable analog of GTP, [35S]GTPγS.

Experimental Protocol:

-

Membrane Preparation: Use cell membranes from a cell line stably expressing the human histamine H3 receptor.

-

Assay Buffer: Prepare an assay buffer containing GDP to maintain the G-proteins in their inactive state.

-

Assay Setup:

-

Agonist Mode: Incubate the membranes with increasing concentrations of this compound in the presence of [35S]GTPγS.

-

Antagonist Mode: Incubate the membranes with a fixed concentration of a known H3 receptor agonist (e.g., R-α-methylhistamine) and increasing concentrations of this compound, in the presence of [35S]GTPγS.

-

Inverse Agonist Mode: Incubate the membranes with increasing concentrations of this compound in the absence of an agonist, in the presence of [35S]GTPγS, to measure its effect on basal G-protein activation.

-

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes at 30°C).

-

Filtration and Scintillation Counting: Terminate the assay by rapid filtration and measure the amount of bound [35S]GTPγS as described for the radioligand binding assay.

-

Data Analysis:

-

Agonist Mode: Determine the EC50 and Emax values.

-

Antagonist Mode: Determine the IC50 value and calculate the Schild apparent pA2 value to confirm competitive antagonism.

-

Inverse Agonist Mode: Determine the IC50 and the maximal inhibition of basal signaling.

-

Trustworthiness of the Protocol:

This assay provides a direct measure of G-protein activation, making it a highly reliable method for characterizing the functional activity of a compound. The inclusion of agonist, antagonist, and inverse agonist modes allows for a comprehensive functional classification.[2][3]

Workflow Diagram:

Caption: Workflow for the [35S]GTPγS binding assay.

cAMP Accumulation Assay: Measuring Downstream Signaling

Activation of the Gi/o-coupled H3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A cAMP accumulation assay can, therefore, be used to functionally characterize H3 receptor ligands.

Experimental Protocol:

-

Cell Culture: Use a cell line stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293).

-

Assay Setup:

-

Antagonist/Inverse Agonist Mode: Pre-incubate the cells with increasing concentrations of this compound. Then, stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence or absence of a known H3 receptor agonist.

-

-

Incubation: Incubate the cells for a defined period (e.g., 30 minutes at 37°C).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Determine the IC50 value for the inhibition of agonist-induced suppression of forskolin-stimulated cAMP accumulation (for antagonists) or the increase in forskolin-stimulated cAMP levels (for inverse agonists).

Signaling Pathway Diagram:

Caption: H3 receptor-mediated inhibition of cAMP production.

Selectivity Profiling: Ensuring Target Specificity

To be a useful pharmacological tool or a viable drug candidate, a compound must exhibit selectivity for its intended target. Therefore, it is essential to assess the activity of this compound at other histamine receptor subtypes and potentially a broader panel of receptors and enzymes.

The radioligand binding assays described in Section 2 should be performed for H1, H2, and H4 receptors to determine the compound's binding affinity for these subtypes. A selectivity ratio can then be calculated by dividing the Ki value for the off-target receptor by the Ki value for the primary target (presumably H3). A high selectivity ratio (e.g., >100-fold) is desirable.

The Role of the Trityl Group: A Key Structural Determinant

The trityl group is a bulky, sterically hindering moiety that significantly increases the lipophilicity of the molecule. Its presence could have several implications for the in vitro function of this compound:

-

Enhanced Affinity: The hydrophobic interactions of the trityl group with a corresponding hydrophobic pocket in the receptor binding site could lead to a significant increase in binding affinity.

-

Modified Functional Activity: The steric bulk of the trityl group may prevent the conformational changes in the receptor required for agonism, thereby favoring antagonist or inverse agonist activity.

-

Prodrug Potential: It is also plausible that the trityl group serves as a protecting group, and the compound is a prodrug that is metabolized in vivo to the active, de-tritylated form, 2-(1H-imidazol-4-yl)-ethylamine (histamine). However, the in vitro assays described in this guide will characterize the activity of the parent compound.

To investigate the role of the trityl group, it would be highly informative to synthesize and test the de-tritylated analog in parallel in all the described assays.

Conclusion: A Path Forward for Characterization

This technical guide has outlined a comprehensive and scientifically rigorous approach to elucidate the in vitro function of this compound. By systematically determining its binding affinity, functional activity, and selectivity at the histamine receptors, researchers can move this compound from a chemical curiosity to a well-characterized pharmacological agent. The detailed protocols and the rationale behind the experimental choices provided herein are intended to serve as a valuable resource for scientists in both academic and industrial settings. The data generated from these studies will be crucial in defining the potential of this compound as a novel tool for studying the histamine system or as a starting point for the development of new therapeutics.

References

-

Tedford, C. E., et al. (1999). Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. Journal of Pharmacology and Experimental Therapeutics, 289(2), 1160-1168. [Link]

-

de Esch, I. J., et al. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry, 42(7), 1115-1122. [Link]

-

Leurs, R., et al. (2009). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 164(4), 768-781. [Link]

-

Abonia, J. P., et al. (2005). A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands. The Journal of Pharmacology and Experimental Therapeutics, 313(2), 657-665. [Link]

-

Semantic Scholar. A Robust and High-Capacity [35S]GTPγS Binding Assay for Determining Antagonist and Inverse Agonist Pharmacological Parameters of Histamine H3 Receptor Ligands. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Robust and High-Capacity [35S]GTPγS Binding Assay for Determining Antagonist and Inverse Agonist Pharmacological Parameters of Histamine H3 Receptor Ligands | Semantic Scholar [semanticscholar.org]

Introduction to the Imidazole Core in Histamine Receptor Modulation

An In-depth Technical Guide to 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine

Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate in the synthesis of potent histamine H3 receptor ligands. The guide is intended for researchers and professionals in drug development and medicinal chemistry. It covers the compound's synthesis, purification, and structural characterization, with a focus on the rationale behind the chosen methodologies. Furthermore, it situates the compound within the broader context of histamine H3 receptor pharmacology, detailing the mechanism of action of H3 antagonists and providing representative experimental protocols for their evaluation.

Histamine is a crucial neurotransmitter that exerts its diverse physiological effects through four distinct G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4. While H1 and H2 receptors are well-known targets for allergy and acid reflux medications, respectively, the histamine H3 receptor presents a unique therapeutic opportunity. Primarily located in the central nervous system (CNS), the H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[1]

This regulatory role means that antagonists of the H3 receptor can increase the release of these neurotransmitters, leading to enhanced wakefulness, cognitive function, and attention. Consequently, H3 antagonists are being actively investigated for the treatment of neurological and psychiatric disorders, including Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[1]

The imidazole ring is a foundational pharmacophore for many histamine H3 receptor ligands, owing to its structural similarity to histamine itself.[1][2] The synthesis of specific and potent H3 receptor antagonists often requires multi-step procedures involving protection and deprotection of the imidazole moiety. This compound is a pivotal intermediate in these synthetic pathways. The bulky trityl (triphenylmethyl) group serves as a protecting group for the imidazole nitrogen, enabling selective modifications at other positions of the molecule. This guide delves into the synthesis, characterization, and biological relevance of this important compound.

Physicochemical and Structural Properties

A summary of the key properties of this compound is provided below. This data is essential for its handling, characterization, and use in subsequent synthetic steps.

| Property | Value | Source(s) |

| CAS Number | 195053-92-0 | [3][4][5] |

| Molecular Formula | C₂₄H₂₃N₃ | [3][4][5] |

| Molecular Weight | 353.47 g/mol | [3][4] |

| IUPAC Name | 2-(1-trityl-1H-imidazol-4-yl)ethanamine | |

| Physical Form | Beige or white solid/powder | [3] |

| Melting Point | 111-113 °C | [3] |

| InChI Key | WZPAUNPMGPHBHT-UHFFFAOYSA-N | |

| Storage | 2-8°C, inert atmosphere, keep in dark place |

Synthesis and Purification

The synthesis of this compound typically starts from histamine, a readily available precursor. The strategy involves a two-step protection sequence: first, the primary amine is transiently protected as a trifluoroacetamide, and second, the imidazole nitrogen is protected with the trityl group. The primary amine is then deprotected to yield the target compound.

Rationale for the Synthetic Strategy

The choice of this multi-step pathway is dictated by the reactivity of the functional groups in histamine.

-

Amine Protection: The primary ethylamine side chain is more nucleophilic than the imidazole nitrogen. It must be protected first to prevent it from reacting with the tritylating agent. Ethyl trifluoroacetate is an excellent choice for this step as it forms a stable amide that can be easily cleaved under basic conditions without affecting the trityl group.

-

Imidazole Protection: The trityl group is introduced using triphenylmethyl chloride. This bulky group effectively shields the N-1 position of the imidazole ring, preventing side reactions in subsequent synthetic transformations. Its steric hindrance is a key feature in directing reactions to other parts of the molecule.

-

Selective Deprotection: The trifluoroacetamide is selectively hydrolyzed using sodium hydroxide in a methanol/water mixture. These conditions are mild enough to leave the acid-labile trityl group intact, yielding the desired product with high purity.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established laboratory procedures.[3]

Step 1: N-Trifluoroacetylation of Histamine

-

To a stirred suspension of histamine dihydrochloride (20.47 g, 0.111 mol) in anhydrous methanol (400 mL), add triethylamine (TEA) (48 mL, 0.345 mol) at room temperature and stir for 10 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of ethyl trifluoroacetate (14.6 mL, 0.122 mol) in methanol (30 mL) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 3.5 hours.

-

Remove the solvent under reduced pressure (rotary evaporation).

Step 2: N-Tritylation of the Imidazole Ring

-

Dissolve the residue from Step 1 in dichloromethane (450 mL) and add triethylamine (31 mL, 0.222 mol).

-

Add triphenylmethyl chloride (34.1 g, 0.122 mol) in portions to the stirred solution.

-

Stir the mixture overnight at room temperature.

-

Upon reaction completion (monitored by TLC), add chloroform (400 mL) and water (600 mL) to the mixture for extraction.

-

Separate the organic layer. Extract the aqueous layer with chloroform (3 x 400 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield a beige solid.

-

Grind the solid with hexane (1000 mL) and filter to afford pure 2,2,2-trifluoro-N-[2-(1-trityl-1H-imidazol-4-yl)-ethyl]-acetamide.

Step 3: Deprotection of the Primary Amine

-

Dissolve the tritylated intermediate (45.54 g, 0.101 mol) in a mixture of tetrahydrofuran (1000 mL) and methanol (1200 mL).

-

Add a solution of sodium hydroxide (20.26 g, 0.507 mol) in water (500 mL).

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the mixture by removing the organic solvents under reduced pressure.

Detailed Experimental Protocol: Purification

-

Partition the residue from Step 3 between chloroform (1200 mL) and water (800 mL).

-

Separate the layers and extract the aqueous phase with chloroform (3 x 400 mL).

-

Combine all organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to yield a brown oil, which solidifies upon drying for several days to give the final product, this compound, as a beige solid.[3]

Structural Characterization

Rigorous structural confirmation is essential to ensure the identity and purity of the synthesized compound before its use in further applications. NMR spectroscopy is the primary tool for this purpose.

¹H NMR Spectroscopic Analysis

Proton NMR provides a detailed map of the hydrogen atoms in the molecule, confirming the presence of the trityl, ethylamine, and imidazole moieties.

Representative ¹H NMR Data (300 MHz, CDCl₃)[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

|---|---|---|---|---|

| 7.39 | d, J = 1.3 Hz | 1H | Imidazole C2-H | Aromatic proton on the imidazole ring, singlet-like or small doublet. |

| 7.38-7.32 | m | 9H | Trityl (meta, para) | Overlapping multiplet for the meta and para protons of the three phenyl rings. |

| 7.20-7.12 | m | 6H | Trityl (ortho) | Multiplet for the ortho protons of the phenyl rings, often shifted slightly upfield. |

| 6.61 | s | 1H | Imidazole C5-H | Aromatic proton on the imidazole ring, typically a sharp singlet. |

| 3.00 | t, J = 6.6 Hz | 2H | -CH₂-N (amine) | Triplet for the methylene group adjacent to the primary amine. |

| 2.70 | t, J = 6.5 Hz | 2H | Imidazole-CH₂- | Triplet for the methylene group attached to the imidazole ring. |

| 1.93 | bs | 2H | -NH₂ | Broad singlet for the primary amine protons, which can exchange with solvent. |

General Protocol for NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice for non-polar to moderately polar organic molecules.[6]

-

Instrument Setup: Use a standard 300 MHz or higher field NMR spectrometer.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[6]

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A 30° or 45° pulse angle with a short relaxation delay (1-2 seconds) is typically sufficient.

-

¹³C Acquisition: For carbon NMR, use a standard proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (from hundreds to thousands) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[6]

Biological Context and Mechanism of Action

While this compound is primarily a synthetic intermediate, its structure is designed for the eventual synthesis of histamine H3 receptor antagonists. The trityl group would be removed in a later step, and the resulting primary amine or the imidazole core would be further functionalized to create a final, active compound.

The Histamine H3 Receptor as a CNS Modulator

The H3 receptor is a Gαi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of calcium influx.[1] As a presynaptic autoreceptor, its activation by histamine provides a negative feedback signal that reduces further histamine release. As a heteroreceptor, it similarly inhibits the release of other neurotransmitters.

Mechanism of H3 Receptor Antagonists

An H3 receptor antagonist binds to the receptor but does not activate it. By blocking the binding of endogenous histamine, the antagonist effectively removes the tonic, inhibitory brake on neurotransmitter release. This "disinhibition" leads to an increase in the synaptic concentrations of histamine and other neurotransmitters, producing the pro-cognitive and wakefulness-promoting effects.[1]

Caption: Mechanism of action for a histamine H3 receptor antagonist.

Representative In Vitro Assay: H3 Receptor Binding

To evaluate the affinity of novel compounds derived from this compound, a competitive radioligand binding assay is a standard method. This protocol provides an exemplary workflow based on common practices in the field.[7]

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor in rat brain tissue.

Materials:

-

Test compound (final antagonist, not the tritylated intermediate).

-

Rat cortical tissue homogenate (source of H3 receptors).

-

Radioligand: [³H]Nα-methylhistamine (a specific H3 receptor agonist).

-

Non-specific binding control: Thioperamide or another high-affinity H3 ligand.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters and a cell harvester.

-

Liquid scintillation counter.

Protocol:

-

Tissue Preparation: Homogenize dissected rat cerebral cortex tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer to a final protein concentration of approximately 100-200 µ g/assay tube.

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

Total Binding: 100 µL of membrane suspension, 50 µL of [³H]Nα-methylhistamine (at a concentration near its Kd, e.g., 1 nM), and 50 µL of assay buffer.

-

Non-Specific Binding: 100 µL of membrane suspension, 50 µL of [³H]Nα-methylhistamine, and 50 µL of a high concentration of non-specific control (e.g., 10 µM thioperamide).

-

Competitive Binding: 100 µL of membrane suspension, 50 µL of [³H]Nα-methylhistamine, and 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate all tubes at 25°C for 60-90 minutes to allow binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a well-characterized and synthetically accessible intermediate that plays a crucial role in the development of novel histamine H3 receptor antagonists. Its synthesis, which leverages a robust protection group strategy, provides a reliable route to a versatile molecular scaffold. Understanding the physicochemical properties, synthetic protocols, and characterization data for this compound is fundamental for medicinal chemists aiming to design and create next-generation therapeutics for complex neurological disorders. The insights into the mechanism of H3 antagonism further underscore the importance of this chemical entity in the ongoing quest for innovative CNS drugs.

References

-

2-(2H-imidazole-4-yl)-ethylamine. PubChem, National Center for Biotechnology Information. [Link]

-

H3 receptor antagonist. Wikipedia. [Link]

-

Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. PubMed, National Center for Biotechnology Information. [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

-

Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands. PubMed, National Center for Biotechnology Information. [Link]

-

Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed, National Center for Biotechnology Information. [Link]

-

Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives. PubMed, National Center for Biotechnology Information. [Link]

-

Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B. [Link]

-

Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. ResearchGate. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. Journal of Chemical and Pharmaceutical Research. [Link]

-

2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. PubMed, National Center for Biotechnology Information. [Link]

- Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

Sources

- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound HYDRATE | 195053-92-0 [chemicalbook.com]

- 4. This compound | 195053-92-0 | VHA05392 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine (CAS: 195053-92-0): A Histamine H3 Receptor Antagonist Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine, a key chemical intermediate and structural motif in the development of histamine H3 receptor (H3R) antagonists. The histamine H3 receptor, a presynaptic G-protein coupled receptor predominantly expressed in the central nervous system (CNS), is a critical regulator of neurotransmitter release, including histamine, acetylcholine, norepinephrine, and dopamine. Its role in modulating cognitive processes has made it a prime target for therapeutic intervention in neurological and psychiatric disorders. This document details the synthesis, chemical properties, and the established methodologies for the pharmacological evaluation of compounds based on this scaffold. While specific binding affinity and functional potency data for this particular intermediate are not extensively reported in peer-reviewed literature, this guide provides the necessary protocols and scientific context for its characterization, leveraging data from structurally related, well-documented H3R antagonists to illustrate the principles of its biological investigation.

Introduction: The Significance of the Imidazole Scaffold in H3 Receptor Antagonism

The imidazole ring is a cornerstone of histamine pharmacology, being the endogenous activating moiety for all four histamine receptor subtypes. In the quest for selective H3 receptor antagonists, medicinal chemists have extensively explored modifications of the histamine structure.[1][2] this compound emerges from this research as a pivotal building block. The ethylamine side chain mimics that of histamine, providing a foundational interaction with the receptor, while the bulky, lipophilic trityl (triphenylmethyl) group serves a dual purpose. Primarily, it acts as a protecting group for the imidazole nitrogen during synthesis, but its size and lipophilicity are also characteristic of moieties that confer high affinity and antagonist activity at the H3 receptor.[1]

The therapeutic rationale for developing H3R antagonists is compelling. By blocking the inhibitory tone of presynaptic H3 autoreceptors and heteroreceptors, these compounds enhance the release of a cascade of neurotransmitters vital for arousal, attention, and cognitive function.[3][4] This has positioned H3R antagonists as promising candidates for treating cognitive deficits in Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[4]

Physicochemical Properties & Synthesis

A thorough understanding of the molecule's properties is fundamental to its application in a research setting.

| Property | Value | Source |

| CAS Number | 195053-92-0 | [5][6] |

| Molecular Formula | C₂₄H₂₃N₃ | [5][6] |

| Molecular Weight | 353.47 g/mol | [5] |

| Physical Form | Solid, beige to white powder | |

| Melting Point | 111-113 °C | |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C |

Synthesis Protocol

The synthesis of this compound is typically achieved via a multi-step process starting from histamine. The trityl group is introduced to protect one of the imidazole nitrogens, allowing for subsequent reactions. A common synthetic route involves the protection of the primary amine of histamine, followed by tritylation of the imidazole ring, and subsequent deprotection of the amine. A detailed, scalable synthesis has been described, which is outlined below.[4]

Step-by-step Synthesis:

-

Amine Protection: Histamine dihydrochloride is treated with a suitable protecting group for the primary amine, for example, by reacting it with ethyl trifluoroacetate in the presence of a base like triethylamine. This forms an N-trifluoroacetyl intermediate.

-

Tritylation of Imidazole: The N-protected histamine is then reacted with triphenylmethyl (trityl) chloride in a suitable solvent such as dichloromethane, with a base like triethylamine. The bulky trityl group selectively attaches to one of the imidazole nitrogens.

-

Amine Deprotection: The trifluoroacetyl protecting group is removed from the primary amine. This is typically achieved by hydrolysis using a base such as sodium hydroxide in a mixture of solvents like tetrahydrofuran and methanol.

-

Work-up and Purification: The final product is isolated through an extractive work-up to remove inorganic salts and other impurities. The organic layers are combined, dried, and the solvent is evaporated. The resulting solid can be further purified by grinding with a non-polar solvent like hexane to yield the final product, this compound.

Caption: Synthesis workflow for this compound.

The Histamine H3 Receptor: Mechanism of Action

The histamine H3 receptor is a Gi/o protein-coupled receptor. Its activation initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently dampens the activity of protein kinase A (PKA). As an antagonist, compounds derived from the this compound scaffold would block this pathway, thereby preventing the histamine-mediated inhibition of neurotransmitter release. Many H3R antagonists also exhibit inverse agonism, meaning they reduce the receptor's basal, constitutive activity even in the absence of histamine.

Caption: Simplified signaling pathway of the Histamine H3 receptor.

In Vitro Pharmacological Evaluation

To characterize the activity of a potential H3R antagonist, two primary in vitro assays are essential: a radioligand binding assay to determine its affinity for the receptor, and a functional assay to measure its ability to block agonist-induced signaling.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay quantifies the ability of a test compound to displace a known radioactive ligand from the H3 receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity.

Principle: Cell membranes expressing the human H3 receptor are incubated with a fixed concentration of a radiolabeled H3R ligand (e.g., [³H]Nα-methylhistamine) and varying concentrations of the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of its IC50, which is then converted to a Ki value.

Step-by-step Protocol:

-